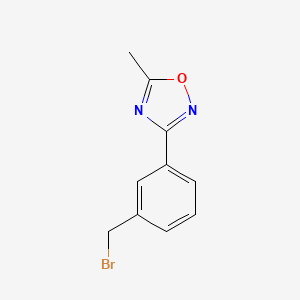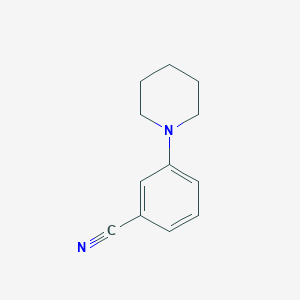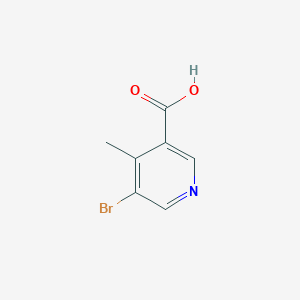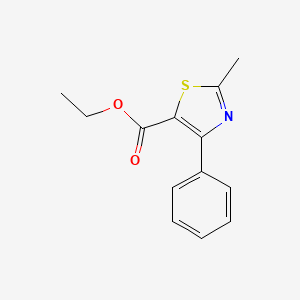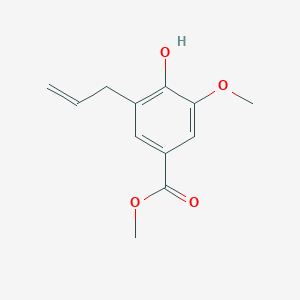![molecular formula C15H8F6O2 B1337307 3',5'-ビス(トリフルオロメチル)-[1,1'-ビフェニル]-4-カルボン酸 CAS No. 195457-74-0](/img/structure/B1337307.png)
3',5'-ビス(トリフルオロメチル)-[1,1'-ビフェニル]-4-カルボン酸
説明
3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure with a carboxylic acid functional group
科学的研究の応用
3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
作用機序
Target of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that the compound can be used in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Biochemical Pathways
It’s known that the compound can be involved in the synthesis of various pharmaceuticals through the suzuki–miyaura cross-coupling reaction .
Result of Action
It’s known that the compound can be used in the synthesis of various pharmaceuticals .
Action Environment
It’s known that the compound can be safely prepared and carried on to advanced intermediates when prepared and handled according to certain methods .
生化学分析
Biochemical Properties
3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction .
Cellular Effects
The effects of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. The compound’s trifluoromethyl groups can form strong hydrophobic interactions with the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At high doses, it can induce toxicity, manifesting as liver and kidney damage, as well as disruptions in metabolic processes . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur.
Metabolic Pathways
3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites within the cell. The compound’s metabolism can also affect the overall metabolic balance, impacting processes such as lipid and carbohydrate metabolism.
Transport and Distribution
The transport and distribution of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid within cells and tissues are facilitated by its lipophilic nature. The compound can readily cross cell membranes and accumulate in lipid-rich regions of the cell . It interacts with transporters and binding proteins that facilitate its movement within the cell and its localization to specific cellular compartments. The distribution of the compound can influence its overall activity and effectiveness in modulating biochemical pathways.
Subcellular Localization
The subcellular localization of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is critical for its activity and function. The compound has been found to localize to specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to these compartments. The presence of the compound in these organelles can influence their function, including processes such as energy production and protein synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-bis(trifluoromethyl)bromobenzene.
Coupling Reaction: A Suzuki coupling reaction is employed to couple 3,5-bis(trifluoromethyl)bromobenzene with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Oxidation: The resulting biphenyl derivative is then oxidized using an oxidizing agent like potassium permanganate to introduce the carboxylic acid group at the para position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient and scalable production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group.
Reduction: Reduction reactions can target the carboxylic acid group to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl ring, especially at positions ortho and para to the trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
類似化合物との比較
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)acetophenone
- 3,5-Bis(trifluoromethyl)benzyl alcohol
Comparison: 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both the biphenyl structure and the carboxylic acid group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a combination of rigidity from the biphenyl core and reactivity from the carboxylic acid group, making it versatile for various applications.
特性
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O2/c16-14(17,18)11-5-10(6-12(7-11)15(19,20)21)8-1-3-9(4-2-8)13(22)23/h1-7H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXMMDMXBCYZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444536 | |
| Record name | 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195457-74-0 | |
| Record name | 3′,5′-Bis(trifluoromethyl)[1,1′-biphenyl]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195457-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


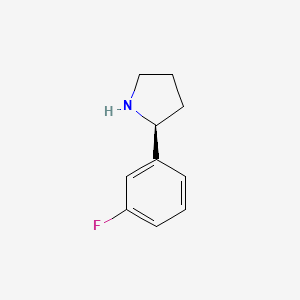
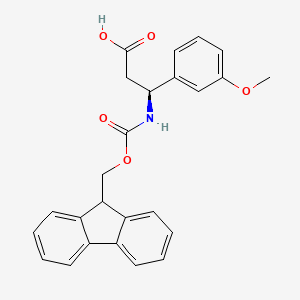
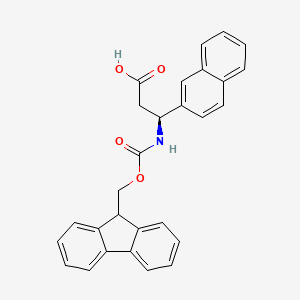
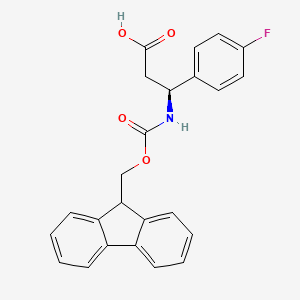
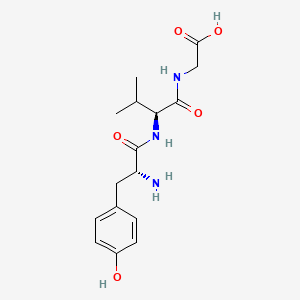
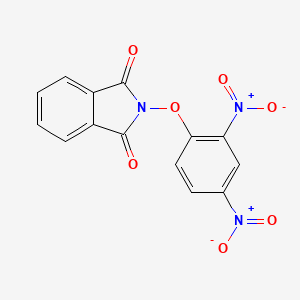
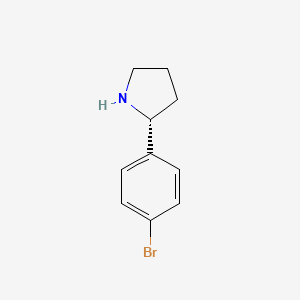
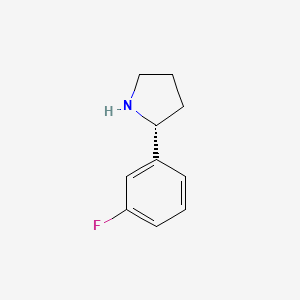
![[5-(2-Furyl)-1h-pyrazol-3-yl]methanol](/img/structure/B1337243.png)
